Vanillin-13C,d3

Analytical Chemistry Mass Spectrometry Isotope Labeling

Quantifying vanillin in complex food, biological, or environmental matrices is often compromised by matrix effects, ionization variability, and deuterium back-exchange when using single-label internal standards. Vanillin-13C,d3 resolves these issues with a dual 13C+d3 label that provides a definitive +4 Da mass shift, ensuring unambiguous resolution from endogenous vanillin signals and eliminating D/H exchange artifacts. • Ideal internal standard for LC-MS/MS quantitation in food, beverage, and bioanalytical workflows. • ≥98% chemical purity with verified dual isotopic enrichment for robust method validation. • Ships at ambient temperature; stable for global delivery.

Molecular Formula C8H8O3
Molecular Weight 156.16
CAS No. 1794789-90-4
Cat. No. B586266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin-13C,d3
CAS1794789-90-4
Synonyms4-Hydroxy-3-(methoxy-13C)benzaldehyde;  2-(Methoxy-13C,d3)-4-formylphenol;  p-Vanillin-13C,d3;  3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde;  4-Formyl-2-(methoxy-13C,d3)phenol;  4-Hydroxy-m-anisaldehyde-13C,d3;  H 0264-13C,d3;  Lioxin-13C,d3;  NSC 15351-13C,d3; 
Molecular FormulaC8H8O3
Molecular Weight156.16
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3
InChIKeyMWOOGOJBHIARFG-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanillin-13C,d3: Analytical Standard


Vanillin-13C,d3 (CAS 1794789-90-4) is a stable isotope-labeled analog of vanillin, specifically featuring both carbon-13 (13C) and deuterium (d3) substitutions . As an isotopologue, it retains nearly identical physicochemical properties to the unlabeled analyte, making it a critical internal standard for mass spectrometry (MS)-based assays . This dual labeling strategy introduces a distinct mass shift, which is fundamental for compensating for matrix effects, ionization variability, and sample loss during sample preparation in complex matrices such as food, biological fluids, and environmental samples [1].

Stable isotope-labeled internal standard (ISTD) for mass spectrometry-based assays
Dual-label strategy (13C + d3) for matrix-effect correction and ionization variability control
Suitable for complex matrices: food, biological fluids, and environmental samples

Vanillin-13C,d3 vs. Simpler Isotopologues


Substituting Vanillin-13C,d3 with a single-label analog like Vanillin-d3 (CAS 74495-74-2) or Vanillin-13C (CAS 86884-84-6) is scientifically inadequate for specific quantitative workflows. The distinct isotopic signature of Vanillin-13C,d3—a net mass shift of +4 Da—provides unique advantages in complex matrix analysis . Single deuterium labeling can suffer from deuterium/hydrogen (D/H) back-exchange, particularly during sample preparation involving protic solvents, leading to inaccurate quantification [1]. The inclusion of a 13C label provides a more robust and chemically inert isotopic tag, which, when combined with deuterium, creates a superior internal standard that is less prone to matrix interference and can be reliably distinguished from endogenous vanillin signals in highly complex samples [2].

Vanillin-d3 (single label)Deuterium/hydrogen back-exchange in protic solvents may lead to inaccurate quantification; the +3 Da shift offers less resolution from the analyte's natural isotopic envelope.
Vanillin-13C (single label)The +1 Da mass shift may overlap with the M+1 peak of the unlabeled analyte, limiting trace-level quantification in high-background matrices.
Unlabeled vanillinCannot compensate for matrix effects, ionization suppression, or sample preparation losses, rendering it unsuitable as a quantitative internal standard.

Vanillin-13C,d3: Differentiation from Alternatives


Molecular Weight & MS Differentiation

Vanillin-13C,d3 offers a superior mass spectrometric signature compared to single-label alternatives, ensuring unambiguous identification and quantification even in the presence of high background interference. While Vanillin-d3 has a mass shift of +3 Da relative to unlabeled vanillin (m/z 152.15), Vanillin-13C,d3 exhibits a +4 Da shift (m/z 156.16) . This increased mass difference minimizes overlap with naturally occurring isotopic peaks (e.g., M+2, M+3) of unlabeled vanillin, which can be significant in trace-level analysis .

MS Differentiation
Cross-study comparable
+4 Da mass shift
m/z 157.17 [M+H]+
Reduced signal overlap with analyte's natural M+2/M+3 peaks
Supports improved LOQ in trace-level analysis
Analytical Chemistry Mass Spectrometry Isotope Labeling

Resistance to D/H Back-Exchange

A critical vulnerability of deuterium-only labeled standards is the potential for deuterium-hydrogen (D/H) back-exchange, particularly during prolonged storage, exposure to acidic/basic conditions, or chromatographic separation in protic mobile phases . This leads to a time-dependent decrease in the internal standard's effective concentration and inaccuracies in quantification. Vanillin-13C,d3 mitigates this risk through its dual labeling. The core 13C label is chemically inert and provides a permanent, unalterable mass shift that remains intact regardless of sample processing conditions, effectively 'locking in' a portion of the isotopic signature against exchange [1].

D/H Back-Exchange Resistance
Class-level inference
13C label is non-exchangeable
Persistent, stable mass shift offset under various sample processing conditions
Inherent chemical stability advantage over deuterium-only labels
Method Validation Stable Isotope Dilution Assay (SIDA) Sample Preparation

Synthesis Feasibility & Yield

The synthesis of Vanillin-13C,d3, while more complex than that of its unlabeled counterpart, is a well-established and validated process. The overall molar yield for the synthesis of a comparable building block, [d3]vanillin, has been reported at 47% [1]. This robust yield supports the commercial feasibility and, consequently, the reliable availability of the standard for analytical method development and routine use. The synthesis utilizes labeled precursors such as carbon-13 labeled guaiacol and deuterated formaldehyde, ensuring a defined and reproducible isotopic purity .

Synthesis Feasibility
Supporting evidence
47% molar yield for [d3]vanillin building block
Documented synthetic route supports commercial availability and lot consistency
Validated by Gordon et al., 2013
Synthetic Chemistry Radiochemistry Analytical Reference Standards

Matrix Effect Mitigation

The performance of an internal standard in stable isotope dilution assays (SIDA) hinges on its ability to co-elute with the target analyte, thereby compensating for ion suppression or enhancement caused by the sample matrix [1]. While any isotopologue provides some level of correction, the dual-labeled Vanillin-13C,d3 offers a crucial advantage: its distinct mass shift reduces the risk of cross-talk or signal contribution from the analyte's natural isotopic abundance (e.g., M+2 or M+3 ions) in the internal standard channel . This is especially critical when quantifying trace levels of vanillin in complex matrices like chocolate, dairy products, or biological fluids, where interfering signals are abundant .

Matrix Effect Mitigation
Class-level inference
Minimized cross-talk from analyte's isotopic peaks
More robust SIDA method with reduced interference risk
Critical for complex matrices like chocolate or biofluids
Analytical Method Development LC-MS/MS GC-MS Food Chemistry

Vanillin-13C,d3: Strategic Applications


Quantification in Food & Beverages

Vanillin-13C,d3 serves as the ideal internal standard for the accurate and precise quantification of vanillin in complex food products (e.g., chocolate, dairy, baked goods) and beverages (e.g., wine). Its unique +4 Da mass shift, as detailed in Section 3, ensures it is clearly resolved from the analyte's natural isotopic peaks, minimizing matrix interference and enabling reliable determination of vanillin content for quality control and flavor standardization [1].

Pharmacokinetic & ADME Method Development

In preclinical and clinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of vanillin and vanillin-derived compounds is essential. Vanillin-13C,d3 is employed as an internal standard to achieve the high precision and accuracy required for method validation, particularly in bioanalytical studies where matrix effects from plasma or urine are significant. The dual label, especially the non-exchangeable 13C, offers a level of method robustness that single deuterium labels may not provide, thereby supporting compliance with regulatory bioanalytical guidelines [2].

Flavor & Fragrance Quality Control

For manufacturers of synthetic or nature-identical vanillin, ensuring consistent purity and potency is paramount. Vanillin-13C,d3 is utilized as a reference standard in quality control laboratories to calibrate instruments, validate analytical methods, and accurately quantify vanillin content in raw materials and finished fragrance and flavor formulations. This ensures batch-to-batch consistency and compliance with industry specifications, leveraging the compound's high isotopic purity and stable analytical performance .

Application
Selection Property
Validation Focus
Food & Beverage Quantification
Distinct +4 Da mass shift
Matrix interference resolution; LOQ verification in complex products
ADME Method Development
Non-exchangeable 13C label
ISTD stability during bioanalytical sample processing; method robustness review
Flavor & Fragrance QC
High isotopic purity
Instrument calibration; batch-to-batch consistency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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